![molecular formula C12H9NO6 B2538019 ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 385418-75-7](/img/structure/B2538019.png)
ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene family, which includes compounds that are naturally occurring in many plant families and have a wide range of pharmacological activities. These activities include antimicrobial, antithrombotic, anti-inflammatory, antimutagenic, antitumor, and enzyme inhibitory effects . Although the provided papers do not directly discuss this compound, they provide insights into related compounds that can help infer its properties and potential applications.
Synthesis Analysis
The synthesis of related chromene derivatives often involves nucleophilic addition and cyclocondensation reactions, as seen in the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates . Another method includes the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehyde and ethyl cyanoacetate or ethyl α-cyano-4-chlorocinnamate . These methods suggest that the synthesis of this compound could also involve similar strategies, potentially with the introduction of a nitro group at the appropriate step.
Molecular Structure Analysis
The molecular structure of chromene derivatives is often characterized by X-ray crystallographic analysis. For instance, the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate shows that the molecule is essentially planar except for the carboxylate substituent group . This planarity may be a common feature among chromene derivatives, including this compound, and could influence its reactivity and interactions.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. For example, the decomposition of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate involves a rearrangement prior to oxazolochromone formation . This indicates that chromene derivatives can participate in complex reaction mechanisms, which could also be true for this compound, especially considering the presence of reactive functional groups like the nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be elucidated using various spectroscopic techniques and theoretical studies. For instance, diethyl 4-hydroxy-6-nitro-4H-chromene-2,3-dicarboxylate was characterized using FT-IR, NMR, mass spectrometry, and UV-Vis spectroscopy, and its structure was optimized using density functional theory (DFT) . These methods can provide valuable information about the stability, charge distribution, and electronic properties of chromene derivatives, which are likely relevant to this compound as well.
Scientific Research Applications
Fluorescent Property and Synthesis
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate has been synthesized and studied for its fluorescent properties. The compound shows a maximum fluorescence (λ_(max)(FL)) at 406 nm, indicating potential applications in fluorescent probes and materials science (Bai Jing-hua, 2011).
Selective Detection of Metal Ions
This compound can serve as a fluorescent probe for Cu(2+), with high selectivity over other metal ions in aqueous solutions. Its strong excitation at λ=320nm in the presence of Cu(2+) makes it suitable for detecting and studying copper ions (Bekhradnia, Domehri, & Khosravi, 2016).
Antimicrobial Activities
This compound, in combination with certain metal ions like Cu(II) and La(III), has been evaluated for antimicrobial (antibacterial) activities. These studies reveal that the compound, particularly in its complex form, is effective against human pathogenic bacteria, such as Staphylococcus aureus, suggesting its potential use in antimicrobial therapies (Hassan, 2014).
Photoluminescence and Crystal Structure
This compound and its derivatives have been synthesized, characterized, and studied for their UV-vis spectra and photoluminescence. These studies contribute to understanding the material properties of the compound, such as crystal structure and emission characteristics, making it useful in photoluminescent materials and optoelectronics (Song, Li-Meia, Gao, & Jian-hua, 2014).
Structural Analysis
Research has been conducted on the crystal structures and Hirshfeld surface analysis of this compound derivatives. Such studies are critical for understanding the molecular conformations and interactions, which are vital for applications in crystallography and material science (Gomes et al., 2019).
Hydrogen-Bonded Supramolecular Array
The compound's crystal structure exhibits a supramolecular array arising from hydrogen bonds and intermolecular interactions. This structural feature is significant for designing supramolecular materials and studying intermolecular forces (Galdámez, García-Beltrán, & Cassels, 2011).
Synthesis Methods
Various methods have been developed for synthesizing this compound and its derivatives. These methods contribute to the field of synthetic chemistry and are crucial for producing these compounds for different applications (Sairam, Saidachary, & Raju, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as monoamine oxidase b (hmao-b) .
Mode of Action
It’s known that similar compounds can inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Related compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
properties
IUPAC Name |
ethyl 7-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-2-18-11(14)9-5-7-3-4-8(13(16)17)6-10(7)19-12(9)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFULPBQNQUBWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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